Propamidine

描述

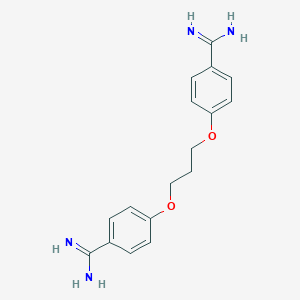

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-[3-(4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21/h2-9H,1,10-11H2,(H3,18,19)(H3,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFXJFJYEJZMFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)OCCCOC2=CC=C(C=C2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6275-69-0 (di-hydrochloride) | |

| Record name | Propamidine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6048674 | |

| Record name | Propamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-32-5 | |

| Record name | Propamidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propamidine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propamidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13296 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propamidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G20G12V769 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Propamidine Action

Elucidation of Nucleic Acid Interaction and Synthesis Inhibition

Propamidine's ability to interfere with nucleic acids is a cornerstone of its antimicrobial activity. It disrupts both DNA and RNA, leading to the inhibition of essential cellular functions. healthwire.pknih.govmdpi.com

DNA Binding and Replication Interference

This compound selectively binds to the minor groove of DNA, particularly at sites rich in adenine-thymine (A-T) base pairs. healthwire.pknih.gov This binding is sequence-selective, with a preference for sequences containing at least four consecutive A-T base pairs. nih.gov The interaction is influenced by the local conformation of the DNA double helix, specifically the width of the minor groove. nih.gov This binding can interfere with DNA replication and the function of DNA-associated enzymes, ultimately hindering cell division and reproduction. nih.govresearchgate.netfrontiersin.org The presence of a guanine-cytosine (G-C) base pair within the potential binding site is not tolerated, largely due to the obstructive effect of the guanosine's exocyclic 2-amino group. nih.gov

RNA Synthesis Modulation

In addition to its effects on DNA, this compound also modulates RNA synthesis. healthwire.pknih.gov By interacting with DNA, it can inhibit the transcription process, thereby preventing the synthesis of RNA molecules essential for protein production and other cellular activities. frontiersin.org Some studies suggest that this compound can also directly bind to RNA, further disrupting its function. nih.gov In certain contexts, such as in myotonic dystrophy type 1 models, this compound has been observed to reduce the levels of specific toxic RNA transcripts in a dose-dependent manner. frontiersin.org

Impact on Cellular Membrane Integrity and Permeability

This compound significantly affects the integrity and permeability of cellular membranes. nih.gov In fungi, treatment with this compound has been shown to decrease cell membrane permeability. apsnet.orgnih.govapsnet.org In protozoa like Acanthamoeba, it alters cell membrane structures and permeability, leading to the denaturation of proteins and cytoplasmic enzymes. nih.gov This disruption of the plasma membrane can lead to cell lysis and death. nih.gov Studies on Acanthamoeba polyphaga have revealed severe alterations to the plasma membrane, including membrane blebbing in trophozoites and disruption in cysts, following treatment with compounds that target membranes. nih.gov

Investigation of Mitochondrial Function Disruption

A key aspect of this compound's mechanism of action is the disruption of mitochondrial function. In the fungus Botrytis cinerea, this compound treatment leads to the collapse and disruption of mitochondrial membranes. researchgate.netbmbreports.org This is accompanied by the inhibition of both whole-cell and mitochondrial respiration. researchgate.netbmbreports.org Specifically, this compound has been shown to inhibit the activity of mitochondrial complex III, a critical component of the electron transport chain. researchgate.netbmbreports.org This inhibition of mitochondrial respiration suggests that this compound acts as an inhibitor of electron transport within the mitochondria of susceptible fungi. researchgate.netbmbreports.org

Analysis of Effects on Specific Biosynthetic Pathways (e.g., Melanin (B1238610) Biosynthesis in Fungi)

This compound has been observed to interfere with specific biosynthetic pathways, notably melanin biosynthesis in certain fungi. In Alternaria brassicicola, the causal agent of dark leaf spot on cabbage, this compound treatment leads to a fading of colony color, indicating an inhibition of melanin production. apsnet.orgnih.govapsnet.org This is corroborated by the downregulation of genes associated with melanin biosynthesis, such as Amr1, Scd1, Brn1, and Brn2. apsnet.orgnih.gov The inhibition of melanin biosynthesis can reduce the fitness of the fungus in its environment. apsnet.orgnih.govapsnet.org

| Gene | Function in Melanin Biosynthesis | Effect of this compound |

| Amr1 | Transcription factor regulating melanin biosynthesis | Downregulated |

| Scd1 | Scytalone dehydratase | Downregulated |

| Brn1 | 1,3,8-trihydroxynaphthalene reductase | Downregulated |

| Brn2 | 1,3,6,8-tetrahydroxynaphthalene reductase | Downregulated |

Comparative Mechanistic Studies with Structurally Related Diamidines and Other Antimicrobial Agents

The antimicrobial mechanisms of this compound are shared with other structurally related diamidines, such as pentamidine (B1679287) and hexamidine. These compounds are known to bind to the minor groove of DNA and interfere with nucleic acid synthesis. nih.govmdpi.comresearchgate.net Comparative studies have shown that the length of the alkyl chain connecting the two amidinophenoxy groups influences the DNA sequence selectivity and binding affinity. nih.gov For instance, this compound and pentamidine exhibit strong selective binding to A-T rich sequences, while diamidines with longer linkers, like heptamidine (B1681504) and nonamidine, show less sequence selectivity. nih.gov

In comparison to other antimicrobial agents, the diamidines' primary mode of action on nucleic acids distinguishes them from agents like biguanides (e.g., chlorhexidine (B1668724), PHMB), which primarily target and disrupt the plasma membrane, leading to cell lysis. nih.govplos.orgplos.org While both classes of compounds can affect membrane integrity, the initial and primary target for diamidines like this compound is the genetic material of the microorganism.

Broad Spectrum Efficacy and Antimicrobial Spectrum Research of Propamidine

Antiamoebic Activity Research

Propamidine has been a subject of significant research for its activity against Acanthamoeba, a free-living amoeba responsible for a severe eye infection known as Acanthamoeba keratitis. Investigations have explored its efficacy against both the active (trophozoite) and dormant (cyst) stages of the organism.

In vitro studies have consistently demonstrated the effectiveness of this compound against the trophozoite form of Acanthamoeba. Research has shown that aromatic diamidines, including this compound isethionate, are generally effective against this active stage of the amoeba. scispace.com In one study, all 12 clinical isolates of Acanthamoeba were found to be fully sensitive to this compound. nih.gov Another investigation observed that treatment with this compound isethionate (0.1%) resulted in an approximate 2-log reduction in viable Acanthamoeba polyphaga trophozoites. nih.gov

The formulation of this compound can influence its observed efficacy. A study comparing pure this compound with a commercial formulation (Brolene), which contains benzalkonium chloride (BAC) as a preservative, found that the commercial formulation had a much lower inhibitory range (7.8 to 15.6 µg/ml) compared to the pure drug (63 to 250 µg/ml). arvojournals.org This suggests that the presence of BAC in the commercial eye drops is largely responsible for the enhanced activity against Acanthamoeba spp. arvojournals.org

Table 1: In Vitro Inhibitory Effect of this compound on Acanthamoeba Trophozoites

| Compound | Species | Trophozoite Inhibitory Range (µg/ml) | Source |

|---|---|---|---|

| This compound (Pure Drug) | A. castellanii & A. polyphaga | 63 - 250 | arvojournals.org |

This table illustrates the difference in inhibitory concentrations between pure this compound and its commercial formulation against Acanthamoeba trophozoites.

The resilient cyst form of Acanthamoeba presents a significant therapeutic challenge. who.int this compound has demonstrated cysticidal or cystostatic effects, though its efficacy can be variable. nih.govnih.gov Laboratory studies have confirmed that this compound is generally effective against the cyst form, with one study showing that cysts from 12 different isolates were all sensitive to the compound. scispace.comnih.gov Treatment of A. polyphaga cysts with this compound isethionate has been shown to cause an approximate 2-log reduction in viability. nih.gov

However, research indicates that its effectiveness can be concentration-dependent and may be less potent than other agents. nih.gov A study involving 56 Acanthamoeba isolates found that cysts were more susceptible to agents like natamycin (B549155) and povidone-iodine than to this compound. nih.gov The amoebicidal concentration of pure this compound against cysts was found to be in the 250 to 500 µg/ml range, whereas the commercial Brolene formulation was effective at a lower range of 15.6 to 31.3 µg/ml, again highlighting the contribution of the preservative BAC. arvojournals.org Some studies have also found that combining this compound isethionate with other agents like neomycin or paromomycin (B158545) can produce slightly additive cysticidal effects. nih.gov

Research has revealed that the susceptibility to antiamoebic agents can vary between different species and even among different isolates of the same species. In one study, the efficacy of this compound was tested against both Acanthamoeba castellanii and Acanthamoeba polyphaga, with specific inhibitory ranges determined for each form of the drug. arvojournals.org While direct comparative studies on this compound's species-specific efficacy are limited, broader research on antiamoebic compounds suggests such variation is common. For instance, studies on other agents have shown A. castellanii strains to be more susceptible than A. lenticulata. nih.gov

Furthermore, significant variability in susceptibility can exist even within the same genotype. An evaluation of 56 clinical isolates, of which 52 belonged to the common T4 genotype, found that cysts from the same genotype exhibited different susceptibility profiles to various agents, including this compound. nih.gov This underscores the challenge in predicting treatment efficacy, as no single agent has been proven uniformly effective against all isolates of Acanthamoeba. nih.gov

Table 2: Susceptibility of Different Acanthamoeba Species to this compound Formulations

| Formulation | Species Tested | Trophozoite Inhibitory Range (µg/ml) | Amoebicidal Range (Cysts) (µg/ml) | Source |

|---|---|---|---|---|

| This compound (Pure) | A. castellanii, A. polyphaga | 63 - 250 | 250 - 500 | arvojournals.org |

This table shows the concentrations of pure and formulated this compound needed to inhibit or kill different Acanthamoeba species, based on available in vitro data.

The efficacy of this compound has been investigated in several preclinical animal models of Acanthamoeba keratitis. In a rat model, the combination of this compound isethionate with another drug, miltefosine (B1683995), was tested. nih.gov However, a separate study in rats reported that combining miltefosine with this compound isethionate (0.1%) did not produce a synergistic effect, unlike combinations with chlorhexidine (B1668724) or polyhexamethylene biguanide (B1667054) (PHMB). ophthalmolscience.com Furthermore, in a study using Syrian hamsters, the commonly used combination of 0.1% this compound isethionate and 0.02% PHMB was found to be less effective than miltefosine used as a monotherapy. ophthalmolscience.com

Other preclinical research has focused on establishing safe parameters for new administration methods. A study in a rabbit model evaluated the corneal toxicity of intrastromal injections of this compound isethionate. who.int This investigation determined that an intrastromal injection of 0.05% this compound isethionate was safe for the cornea, providing a basis for future efficacy studies of this administration route for deep corneal infections. who.int

Species-Specific Differential Susceptibility Profiles of Acanthamoeba Isolates

Antifungal Activity Research

This compound has demonstrated potent fungicidal activity against Botrytis cinerea, the fungus that causes gray mold disease. researchgate.netapsnet.org Its antifungal properties against this pathogen were among the first to be documented for agricultural applications. apsnet.org Research has shown that this compound is effective against B. cinerea and, importantly, does not exhibit cross-resistance with other existing commercial fungicides. researchgate.netapsnet.org

Studies have explored combination therapies to enhance efficacy. A combination of this compound and flusilazole (B1673485) was found to have a synergistic effect against gray mold. researchgate.netapsnet.org A water-dispersible tablet formulation with a 4:1 ratio of this compound to flusilazole displayed over 80% preventive and curative activity at a concentration of 200 µg/mL. researchgate.net This efficacy was comparable to using either this compound or flusilazole alone at a much higher concentration of 400 µg/mL. researchgate.netapsnet.org

The mechanism of action of this compound on B. cinerea has also been investigated. Electron microscopy revealed that treatment with this compound led to the collapse of mitochondrial membranes. nih.gov Further investigation showed that this compound inhibits the activity of mitochondrial complex III, disrupting the electron transport chain within the fungus. nih.gov

Table 3: Efficacy of this compound against Botrytis cinerea

| Formulation | Concentration (µg/mL) | Efficacy | Source |

|---|---|---|---|

| This compound (Single Agent) | 400 | >80% preventive and curative activity | researchgate.netapsnet.org |

| Flusilazole (Single Agent) | 400 | >80% preventive and curative activity | researchgate.netapsnet.org |

This table compares the efficacy of this compound as a single agent and in combination with flusilazole in controlling Botrytis cinerea.

Efficacy Studies Against Alternaria brassicicola

This compound has demonstrated significant efficacy against Alternaria brassicicola, the fungal pathogen responsible for dark leaf spot on cabbage. In a study involving 53 isolates of A. brassicicola, this compound was shown to inhibit both mycelial growth and spore germination. nih.gov The 50% effective concentration (EC50) values for inhibiting mycelial growth ranged from 0.515 to 3.247 µg/ml, with an average of 1.327 ± 0.198 µg/ml. For spore germination, the EC50 values were between 0.393 and 2.982 µg/ml, with an average of 1.106 ± 0.113 µg/ml. nih.gov

Greenhouse experiments revealed that this compound at a concentration of 100 µg/ml provided over 90% efficacy in controlling dark leaf spot on cabbage, outperforming the fungicide azoxystrobin (B1666510) at the same concentration. nih.govapsnet.org At lower concentrations of 50 µg/ml and 25 µg/ml, this compound showed control efficacies of 65.3% and nearly 40%, respectively. apsnet.org

The mechanism of action of this compound against A. brassicicola involves inducing fungal growth distortions, such as excessive mycelial branching and thickened cell walls. nih.govapsnet.org It also leads to decreased cell membrane permeability and increased chitin (B13524) content. nih.govapsnet.org A notable effect of this compound treatment is the fading of colony color, which is linked to the downregulation of melanin (B1238610) biosynthesis-associated genes (Amr1, Scd1, Brn1, and Brn2). nih.govapsnet.org This inhibition of melanin biosynthesis may reduce the pathogen's biocompatibility in the field. nih.govapsnet.org

**Table 1: Efficacy of this compound Against *Alternaria brassicicola***

| Parameter | EC50 Range (µg/ml) | Average EC50 (µg/ml) |

|---|---|---|

| Mycelial Growth Inhibition | 0.515 - 3.247 | 1.327 ± 0.198 |

| Spore Germination Inhibition | 0.393 - 2.982 | 1.106 ± 0.113 |

Table 2: Control Efficacy of this compound on Cabbage Plants

| Concentration (µg/ml) | Control Efficacy (%) |

|---|---|

| 100 | >90 |

| 50 | 65.3 |

| 25 | ~40 |

Research on Activity Against Blastomyces dermatitidis

Early research identified the in vitro sensitivity of Blastomyces dermatitidis to this compound. core.ac.uk It was reported that B. dermatitidis was completely inhibited by 3.75 micrograms of this compound per cubic centimeter of yeast extract agar. core.ac.uk Further studies confirmed that B. dermatitidis is highly sensitive to this compound in deep cultures using a liquid medium. cabidigitallibrary.org However, in vivo studies in mice infected with B. dermatitidis showed that subcutaneously administered this compound was ineffective in treating the infection, unlike stilbamidine (B1663490) which showed significant efficacy. cabidigitallibrary.org One clinical case report detailed the treatment of cutaneous blastomycosis with this compound, where cultures for B. dermatitidis were negative during treatment, but a culture taken two weeks after the second course of therapy was positive. core.ac.uk

Antiprotozoal Activity Research Beyond Acanthamoeba

Studies on Giardia intestinalis Efficacy

This compound has been investigated for its activity against the protozoan parasite Giardia intestinalis (also known as Giardia lamblia). Research into this compound-benzimidazole hybrids has shown that while this compound itself has an IC50 of 4.5 μM against G. intestinalis, some of its derivatives exhibit significantly higher potency. researchgate.net For instance, one hybrid compound was found to be 202 times more active than this compound. researchgate.net This highlights the potential of using the this compound structure as a scaffold for developing more effective anti-giardial agents. researchgate.net

Studies on Trichomonas vaginalis Efficacy

The efficacy of this compound against Trichomonas vaginalis, the causative agent of trichomoniasis, has been a subject of research. While treatment for trichomoniasis primarily relies on 5-nitroimidazole drugs like metronidazole (B1676534) and tinidazole, the emergence of resistant strains necessitates the search for alternative therapies. nih.govnih.gov In vitro studies have explored the activity of various compounds against T. vaginalis. Although specific efficacy data for this compound against T. vaginalis is not detailed in the provided search results, the broader context of research into new antiprotozoal agents suggests that compounds like this compound are of interest in the search for alternatives to current treatments.

Studies on Leishmania mexicana Efficacy

This compound has been evaluated for its activity against Leishmania mexicana. Research on this compound-benzimidazole hybrids has shown that these compounds can be highly effective against this parasite. researchgate.net One particular hybrid compound was eleven times more active than pentamidine (B1679287) against L. mexicana. researchgate.net This suggests that the this compound chemical structure is a promising starting point for the development of new anti-leishmanial drugs.

Research on Trypanosoma brucei Susceptibility

The susceptibility of Trypanosoma brucei, the parasite responsible for African sleeping sickness, to this compound has been studied in the context of drug transport mechanisms. The uptake of diamidine drugs like pentamidine into T. brucei is mediated by specific transporters. nih.gov One of these, the high-affinity pentamidine transporter (HAPT1), is inhibited by this compound with an IC50 of 13 ± 3 μM. nih.gov This indicates that this compound interacts with the transport systems responsible for the uptake of other crucial anti-trypanosomal drugs. The aquaglyceroporin TbAQP2 has also been identified as a key determinant of sensitivity to pentamidine and the arsenical drug melarsoprol (B1676173), and loss of its function can lead to cross-resistance. frontiersin.orgplos.org

Investigation of Pneumocystis carinii Activity

This compound has been identified as a compound with significant activity against Pneumocystis carinii, the causative agent of Pneumocystis carinii pneumonia (PCP). lookchem.com Research has shown that this compound, an ether bridge-contracted homologue of pentamidine, is as active as pentamidine in treating experimental PCP in a rat model of the disease. nih.gov Structure-activity relationship studies have demonstrated the efficacy of diamidines, including this compound, in this context. nih.govacs.org

While the precise mechanism by which pentamidine and its analogues like this compound achieve their anti-PCP activity is not yet fully established, their effectiveness has been consistently demonstrated in animal models. nih.gov The empirical approach to anti-P. carinii drug discovery has highlighted diamidines as one of the most active classes of agents against this opportunistic infection. nih.govasm.org

Antibacterial Activity Research

This compound and its derivatives have demonstrated notable efficacy against various Gram-positive bacteria. The isethionate salt of this compound is recognized for its antibacterial activity against key pathogens such as Staphylococcus aureus and Streptococcus pyogenes. pharmaceutical-journal.com Another closely related compound, dibromothis compound, is also effective against these pyogenic cocci and penicillin-resistant staphylococci. pharmaceutical-journal.comtaylorandfrancis.com

While some research suggests that this compound has little inherent antibacterial activity when used alone, its potential is enhanced in combination with other agents. acs.org For instance, when combined with polymyxin (B74138) B, the activity against S. aureus is additive. nih.gov In contrast, fusidic acid is noted for its bacteriostatic action, particularly against S. aureus. patient.info

Table 1: Documented Activity of this compound and Related Compounds against Gram-Positive Bacteria

| Compound | Bacterial Strain | Observed Activity | Source(s) |

| This compound Isethionate | Staphylococcus aureus | Active | pharmaceutical-journal.com |

| Streptococcus pyogenes | Active | pharmaceutical-journal.com | |

| Other streptococci | Active | pharmaceutical-journal.com | |

| Clostridia | Active | pharmaceutical-journal.com | |

| Dibromothis compound | Staphylococcus aureus | Active | pharmaceutical-journal.comtaylorandfrancis.com |

| Streptococci | Active | taylorandfrancis.com | |

| This compound + Polymyxin B | Staphylococcus aureus | Additive activity | nih.gov |

The activity of this compound against Gram-negative bacteria appears to be more variable and often dependent on the specific strain and the presence of other agents. The related compound, dibromothis compound isethionate, has shown activity against certain Gram-negative bacteria, including Escherichia coli, Proteus vulgaris, and some strains of Pseudomonas aeruginosa. pharmaceutical-journal.com However, studies comparing the two have found that this compound is generally not as active as dibromothis compound against these organisms. nih.gov

Research indicates that this compound alone has a high Minimum Inhibitory Concentration (MIC) against strains like P. aeruginosa and E. coli, suggesting low inherent activity. acs.orgucl.ac.uk Despite this, its efficacy can be significantly boosted through synergistic combinations. When combined with polymyxin B, this compound exhibits synergistic inhibitory and bactericidal activity against P. aeruginosa, E. coli, and Proteus mirabilis. nih.govresearchgate.net This potentiation effect allows this compound to be effective against Gram-negative pathogens that it does not strongly inhibit on its own. acs.org

Table 2: Documented Activity of this compound and Related Compounds against Gram-Negative Bacteria

| Compound/Combination | Bacterial Strain | Observed Activity | Source(s) |

| Dibromothis compound Isethionate | Escherichia coli | Active | pharmaceutical-journal.com |

| Proteus vulgaris | Active | pharmaceutical-journal.com | |

| Pseudomonas aeruginosa (some strains) | Active | pharmaceutical-journal.com | |

| This compound + Polymyxin B | Pseudomonas aeruginosa | Synergistic | nih.govresearchgate.net |

| Escherichia coli | Synergistic | nih.govresearchgate.net | |

| Proteus mirabilis | Synergistic | nih.govresearchgate.net | |

| Enterobacter cloacae | Synergistic | nih.govresearchgate.net |

Diabetic foot ulcers (DFUs) represent a significant clinical challenge, often characterized by complex polymicrobial infections. mdpi.commdpi.com These chronic wounds frequently harbor a diverse array of bacteria existing within a biofilm, which can impede healing. plos.orgnih.gov

Microbiological studies of DFUs consistently identify both Gram-positive and Gram-negative bacteria. The most common pathogens isolated include Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. mdpi.comfrontiersin.org The prevalence of polymicrobial infections in these ulcers is high, with many cases involving multiple species coexisting. mdpi.comfrontiersin.org For instance, one review of studies in China found that S. aureus was the most prevalent pathogen (17.7%), followed by E. coli (10.9%) and P. aeruginosa (10.5%). frontiersin.org

Given this compound's documented activity against these key DFU pathogens, it holds potential relevance for managing such polymicrobial infections. Its efficacy against S. aureus and its synergistic activity with other agents against P. aeruginosa and E. coli align with the microbiological profiles of these complex wounds. pharmaceutical-journal.comnih.govresearchgate.net The ability to target multiple pathogens simultaneously is crucial for treating the polymicrobial environment of diabetic foot infections. mdpi.com

Mechanisms of Resistance to Propamidine in Pathogenic Organisms

Identification and Characterization of Propamidine-Resistant Strains and Clinical Isolates

The development of resistance to this compound has been documented in various microorganisms, most notably in the free-living amoeba Acanthamoeba and in bacteria such as Staphylococcus aureus. Clinical observations have played a key role in identifying resistant strains. For instance, the failure of this compound therapy in treating Acanthamoeba keratitis has often led to the isolation of resistant organisms. nih.govasm.org

One of the earliest and most well-documented cases of acquired this compound resistance was observed in a temporal series of Acanthamoeba isolates from a patient undergoing treatment for keratitis. nih.gov Initial isolates were sensitive to the drug, while subsequent isolates from the same patient demonstrated increased resistance, suggesting the development of resistance in vivo. nih.gov

Laboratory studies have further characterized these resistant strains. In Acanthamoeba, resistance is often associated with a change in the organism's ability to grow at different temperatures. For example, this compound-resistant isolates of Acanthamoeba may lose their ability to grow at 37°C, a characteristic present in the sensitive parent strain. nih.gov

In the context of bacterial resistance, methicillin-resistant Staphylococcus aureus (MRSA) strains have been identified that carry plasmids conferring resistance to nucleic acid binding (NAB) compounds, including this compound isethionate. These resistant strains are not confined to a specific geographical location and have been found in MRSA isolates from around the world.

The characterization of these resistant strains involves determining their minimum inhibitory concentration (MIC) and minimum amoebicidal concentration (MAC) or minimum bactericidal concentration (MBC) of this compound. For example, a this compound-sensitive Acanthamoeba isolate (H30) had a minimum trophozoite amoebicidal concentration (MTAC) of 3.2 μg/ml and a minimum cysticidal concentration (MCC) of 12.5 μg/ml. In contrast, resistant isolates (H31 and H32) showed an MTAC of 25 μg/ml and MCCs of 50 and 100 μg/ml, respectively. nih.gov

The following table summarizes the characteristics of some identified this compound-resistant strains:

| Organism | Strain/Isolate | Key Characteristics | Source of Isolation |

| Acanthamoeba | H31, H32 | Increased MIC and MCC for this compound; inability to grow at 37°C. nih.gov | Clinical (corneal scrapes) |

| Staphylococcus aureus | Various MRSA strains | Plasmid-mediated resistance to this compound and other NAB compounds. nih.gov | Clinical (various) |

| Botrytis cinerea | Laboratory-generated mutants | High and stable resistance to this compound. researchgate.net | Laboratory induction |

Molecular and Genetic Basis of Resistance Development

The development of resistance to this compound is a complex process involving various molecular and genetic alterations within the pathogenic organism. These changes can affect drug uptake, modify the drug's target, or involve phenotypic adaptations that protect the organism from the drug's effects.

Analysis of Drug Uptake and Transport System Alterations

A primary mechanism of resistance to many antimicrobial agents, including this compound, involves alterations in drug transport systems that reduce the intracellular concentration of the drug. mdpi.comelifesciences.org Pathogens can achieve this by either reducing the uptake of the drug or by actively pumping it out of the cell.

In the case of trypanosomes, which are susceptible to other diamidines like pentamidine (B1679287), resistance has been linked to the loss or modification of specific transporters. nih.govnih.govresearchgate.net For instance, the P2 aminopurine transporter, encoded by the TbAT1 gene, is known to mediate the uptake of diamidines. nih.govnih.gov Loss of this transporter's function can lead to resistance. nih.govnih.govresearchgate.net While this compound can inhibit the high-affinity pentamidine transporter (HAPT1), alterations in this or other transport systems could plausibly contribute to resistance. nih.gov

In bacteria, multidrug efflux pumps are a major cause of resistance. These pumps, located in the cell membrane, actively extrude a wide range of antimicrobial agents, preventing them from reaching their intracellular targets. mdpi.commcgill.ca While specific efflux pumps for this compound have not been definitively identified in all resistant bacteria, the presence of plasmids conferring resistance to this compound in MRSA suggests that such mechanisms are likely involved. nih.gov These plasmids can carry genes for multiple resistance determinants, including efflux pumps.

Investigating Modifications in Drug Target Structures or Pathways

This compound is known to target fundamental cellular processes. It can inhibit DNA synthesis and also interfere with mitochondrial function. asm.orgresearchgate.netcore.ac.uk Therefore, modifications in the drug's target structures or the pathways it affects can lead to resistance.

In fungi such as Botrytis cinerea, this compound has been shown to disrupt mitochondrial membranes and inhibit the activity of mitochondrial complex III. researchgate.net Resistance could potentially arise from mutations in the components of this complex that reduce the binding affinity of this compound without compromising the enzyme's essential function.

For diamidines in general, their ability to bind to the minor groove of DNA is a key aspect of their antimicrobial activity. asm.org Resistance through modification of the DNA target itself is considered unlikely, as this would require extensive changes to a fundamental cellular component. nih.gov

In Alternaria brassicicola, this compound treatment has been observed to downregulate the expression of genes associated with melanin (B1238610) biosynthesis. apsnet.orgapsnet.org While not a direct target modification, this indicates an impact on a specific metabolic pathway. Resistance could involve the upregulation of compensatory pathways or modifications that lessen the impact of this downregulation.

Role of Phenotypic Switching and Encystation in Resistance (e.g., Acanthamoeba)

In organisms like Acanthamoeba, phenotypic switching between the metabolically active trophozoite stage and the dormant, double-walled cyst stage is a critical factor in resistance. core.ac.ukoup.comresearchgate.net The cyst form is significantly more resistant to a wide range of antimicrobial agents, including this compound, and adverse environmental conditions. core.ac.ukoup.comresearchgate.netuk.com

This resistance is largely due to the cyst's thick, protective wall, which limits the penetration of drugs, and its reduced metabolic activity. oup.com The development of resistance during therapy for Acanthamoeba keratitis can be attributed to the survival of these resistant cysts, which can later excyst and cause a recurrence of the infection once the drug pressure is removed. asm.orgoup.comuk.com

The process of encystation itself is a survival strategy triggered by unfavorable conditions, such as the presence of biocides. researchgate.net Therefore, the ability to encyst provides a powerful, non-specific mechanism of resistance to this compound and other treatments. Studies have shown that resistance to this compound develops between 14 and 24 hours after trophozoites are induced to encyst. researchgate.net

Cross-Resistance Profiling with Diverse Antimicrobial Agents

An important aspect of understanding this compound resistance is determining whether it is associated with resistance to other antimicrobial agents. This phenomenon, known as cross-resistance, can significantly limit treatment options.

In MRSA, the plasmids that confer resistance to this compound often carry determinants for resistance to a variety of other drugs. nih.gov For example, a 27 kb plasmid found in MRSA isolates from Kuwait conferred resistance to cadmium acetate, mercuric chloride, this compound isethionate, and ethidium (B1194527) bromide. nih.gov Other plasmids in MRSA have been shown to carry genes for resistance to penicillin, gentamicin, trimethoprim, neomycin, and tetracycline, in addition to this compound. This indicates that the genetic elements responsible for this compound resistance can also mediate resistance to a broad spectrum of antimicrobials.

The mechanisms underlying cross-resistance are often shared. For example, multidrug efflux pumps, which can be encoded on plasmids, are a common cause of cross-resistance to both biocides and antibiotics. europa.eu Similarly, changes in cell permeability can affect the entry of multiple types of antimicrobial compounds. mdpi.comeuropa.eu

In Trypanosoma brucei, cross-resistance between the arsenical drug melarsoprol (B1676173) and the diamidine pentamidine has been well-documented and is linked to reduced drug uptake. elifesciences.orgnih.gov Given that this compound is also a diamidine, it is plausible that similar cross-resistance patterns could emerge.

The following table provides examples of cross-resistance associated with this compound resistance:

| Organism | This compound Resistance Associated With Resistance To: | Underlying Mechanism (if known) |

| Staphylococcus aureus (MRSA) | Penicillin, gentamicin, trimethoprim, neomycin, tetracycline, cadmium, mercury, ethidium bromide. nih.gov | Plasmid-mediated resistance, likely including efflux pumps. nih.gov |

| Trypanosoma brucei (inferred from diamidine studies) | Melarsoprol, other diamidines (e.g., pentamidine). elifesciences.orgnih.gov | Altered drug transporters (e.g., P2 transporter, aquaglyceroporins). elifesciences.orgnih.govresearchgate.net |

Research into Strategies to Circumvent or Revert this compound Resistance

Overcoming this compound resistance requires innovative approaches that can either bypass the resistance mechanisms or restore the drug's efficacy. Research in this area is multifaceted, exploring combination therapies, alternative drug delivery systems, and the development of new agents that are not susceptible to existing resistance mechanisms.

One promising strategy is the use of combination therapy. In the treatment of Acanthamoeba keratitis, this compound is often used in conjunction with other agents like polyhexamethylene biguanide (B1667054) (PHMB) or chlorhexidine (B1668724). mdpi.comresearchgate.netaao.org This approach can have a synergistic effect and may reduce the likelihood of resistance developing.

For Acanthamoeba, targeting the resistant cyst stage is a key challenge. Research has shown that combining an antiamoebic agent with cellulase, an enzyme that can disrupt the cyst wall, can render the cysts susceptible to the drug. asm.org Another approach involves using drug carriers like dimethyl-sulfoxide to improve the penetration of this compound into the cysts. nih.gov

The development of novel compounds that are not recognized by the resistance mechanisms is another important area of research. This could involve modifying the structure of existing drugs, such as this compound, to create analogues that can evade efflux pumps or have a higher affinity for their target. researchgate.net For instance, in the context of other diseases, modifications to the side chains of quinoline-based drugs have been shown to overcome resistance. researchgate.net

Photochemotherapy represents a novel strategy that has been explored for Acanthamoeba infections. This involves using a photosensitizing compound that, when activated by light, generates reactive oxygen species that are toxic to the organism. asm.org By conjugating a photosensitizer to mannose, which binds to a protein on the surface of Acanthamoeba, researchers have been able to selectively target and kill the amoebae, including inhibiting the transition from the resistant cyst stage. asm.org

Finally, a deeper understanding of the molecular basis of resistance can inform strategies to revert it. For example, if resistance is due to the upregulation of an efflux pump, inhibitors of that pump could potentially be co-administered with this compound to restore its effectiveness. While this approach is still largely in the research phase for this compound, it holds promise for the future.

Synergistic and Combination Therapy Research Involving Propamidine

Rationale and Design Principles for Propamidine-Based Multi-Drug Regimens

The primary rationale for employing this compound in multi-drug regimens is to achieve enhanced antimicrobial efficacy, particularly against resilient pathogens like Acanthamoeba. This strategy is crucial for overcoming drug resistance and effectively treating complex infections such as Acanthamoeba keratitis (AK), a severe corneal infection. The design of these combination therapies is guided by several key principles.

A core principle is the pursuit of synergistic interaction , where the combined therapeutic effect of two or more drugs surpasses the sum of their individual effects. researchgate.net This allows for the use of lower drug concentrations, which can, in turn, reduce potential toxicity. researchgate.net By combining drugs with different mechanisms of action, a multi-pronged attack is launched on the pathogen, making it more difficult for resistance to develop. mdpi.com For instance, one agent might disrupt the microbial cell membrane, while another, like the aromatic diamidine this compound, interferes with DNA synthesis. mdpi.comnih.gov

Combination therapy is a vital strategy for overcoming drug resistance . researchgate.netmdpi.com If a microorganism develops resistance to one component, the other drug(s) in the regimen may remain effective. mdpi.com There are numerous reports of Acanthamoeba developing resistance to this compound, which is why a preferred treatment approach involves its combination with a biguanide (B1667054). mdpi.com This approach can also broaden the antimicrobial spectrum , which is advantageous in mixed infections or when the causative agent is not definitively identified. Ultimately, the goal is to create a more potent and durable therapeutic effect than can be achieved with monotherapy. escrs.orgnih.gov

Research on Combinations with Biguanide Antiseptics

Biguanides are a class of cationic antimicrobials that effectively kill both the active (trophozoite) and dormant (cyst) forms of Acanthamoeba by disrupting their negatively charged cell membranes. mdpi.comnih.gov Their combination with this compound is a cornerstone of AK treatment. aao.orgasm.org

Polihexamethylene Biguanide (PHMB) and this compound Combinations

The combination of polihexamethylene biguanide (PHMB) and this compound is a widely used and effective treatment for Acanthamoeba keratitis. rarediseasesjournal.commdpi.com PHMB, a polymer, disrupts the cell membrane, while this compound, a diamidine, is believed to inhibit DNA synthesis. mdpi.comnih.govnih.gov This dual-action approach is highly effective against both Acanthamoeba trophozoites and the highly resistant cysts. parasite-journal.org

Numerous studies have confirmed the efficacy of this combination. One retrospective study of 111 AK cases showed that the use of PHMB with this compound significantly improved visual acuity in the majority of patients. nih.gov While effective, research has also explored optimizing this therapy. A phase 3 clinical trial (ODAK) compared a higher concentration of PHMB (0.08%) as a monotherapy to the dual therapy of PHMB 0.02% plus this compound 0.1%. The study concluded that the 0.08% PHMB monotherapy was equivalent to the dual therapy in achieving a medical cure, suggesting that monotherapy could be a preferable option to simplify treatment regimens. escrs.org

Chlorhexidine (B1668724) and this compound Combinations

Chlorhexidine, another biguanide antiseptic, also functions by disrupting microbial cell membranes. nih.govmdpi.com Its combination with this compound is a recommended and effective therapy for proven Acanthamoeba keratitis. scispace.comscu.edu.auunesp.br In vitro studies have demonstrated that while both agents are effective individually, their combination can produce an additive effect against Acanthamoeba. scispace.com

Research has shown that this combination is effective in resolving the clinical signs of disease. scispace.comresearchgate.net However, the interaction between these agents can be complex. One in vitro study using a checkerboard assay to assess synergy found that the combination of chlorhexidine and this compound did not significantly alter the cysticidal activity compared to either drug used alone. researchgate.netnih.gov Despite this, the clinical utility of the combination remains a mainstay of AK treatment, leveraging the different strengths of each compound to combat the infection. aao.orgmdpi.com

Research on Combinations with Aminoglycoside Antibiotics (e.g., Neomycin, Paromomycin)

Aminoglycoside antibiotics have been investigated as partners for this compound, primarily to provide broad-spectrum coverage against secondary bacterial infections that can complicate Acanthamoeba keratitis. mdpi.comeyewiki.org Neomycin, in particular, was part of one of the earliest combination therapies for AK, paired with this compound. nih.govtandfonline.comresearchgate.net

This combination of this compound isethionate and neomycin has been shown to be an effective treatment. nih.govcapes.gov.br A prospective, multicenter clinical trial involving 87 infected eyes found that 83% of evaluable cases experienced treatment success with a combination of this compound isethionate 0.1% and a neomycin-polymyxin B-gramicidin solution. nih.gov However, the efficacy of aminoglycosides against the Acanthamoeba cysts is limited. nih.govasm.orgentokey.com While active against the trophozoites, neomycin is rarely cysticidal, which led to research into more effective partners for this compound, such as the biguanides. nih.govaao.orgtandfonline.com Paromomycin (B158545) has also been used in combination therapies and has demonstrated some efficacy, but like neomycin, it has limited effects against the resilient cyst form. entokey.comnih.gov

Research on Combinations with Antifungal Agents (e.g., Miconazole (B906), Itraconazole, Voriconazole)

Antifungal agents, especially azoles, have been explored as combination partners for this compound due to their in vitro activity against Acanthamoeba. asm.orgasm.org Azoles like miconazole, itraconazole, and voriconazole (B182144) work by inhibiting the synthesis of ergosterol, a crucial component of the cell membrane in fungi, and a similar pathway exists in Acanthamoeba. asm.orgmdpi.com

This compound has been successfully administered in combination with antifungal medications such as topical miconazole and oral itraconazole. mdpi.comasm.org The rationale is that these combinations could provide a broader spectrum of activity and help overcome resistance. mdpi.com

Voriconazole has received particular attention. One study involving 28 patients with AK reported encouraging results with a triple-drug regimen of 1% voriconazole, 0.02% PHMB, and 0.1% this compound isethionate, with all patients responding to the therapy. researchgate.netnih.gov However, the nature of the interaction between voriconazole and other agents is complex. A notable in vitro study found that voriconazole antagonized the cysticidal activity of both chlorhexidine and this compound. researchgate.netnih.gov This suggests that while clinically beneficial outcomes have been reported, the precise interactions require further investigation, as in vitro antagonism could potentially reduce the efficacy of the primary cysticidal agents. researchgate.netnih.gov

Investigation of Other Emerging Combination Therapies (e.g., Miltefosine (B1683995), Dendritic Compounds, Dimethyl Sulfoxide)

Research continues to identify novel agents and combinations to improve outcomes for difficult-to-treat Acanthamoeba keratitis. tandfonline.com

Miltefosine: This alkylphosphocholine compound, originally an antineoplastic drug, has shown significant antiprotozoal activity, including against Acanthamoeba. nih.govaao.orgtandfonline.com It is thought to disrupt cell membrane integrity and signaling pathways. arvojournals.org Research has explored its synergistic potential with other agents. An in vitro study found that miltefosine (also known as hexadecylphosphocholine or HePC) had an additive effect with this compound against Acanthamoeba trophozoites and a synergistic effect against cysts when combined with chlorhexidine. arvojournals.org

Dendritic Compounds: These are synthetic, highly branched macromolecules being explored for their antimicrobial properties. Their unique structures allow for novel interactions with microbial membranes. Research into their potential combination with established drugs like this compound is an area of ongoing investigation to develop new therapeutic strategies.

Dimethyl Sulfoxide (DMSO): DMSO is a solvent known for its ability to enhance the penetration of other drugs into tissues and cells. While not an antimicrobial agent itself, its role as an adjuvant in combination therapies is being investigated. The principle is that by increasing the permeability of the resilient Acanthamoeba cyst wall, DMSO could enhance the efficacy of cysticidal drugs like this compound.

Interactive Data Table: In Vitro Synergy and Efficacy of this compound Combinations This table summarizes findings from various in vitro studies on the combined effects of this compound and other agents against Acanthamoeba species. Note: FIC (Fractional Inhibitory Concentration) Index ≤ 0.5 typically indicates synergy, > 0.5 to 4 indicates an additive or indifferent effect, and > 4 indicates antagonism.

| Drug Combination | Target Organism/Stage | Key Finding | Interaction Type | Source |

| This compound + Chlorhexidine | Acanthamoeba cysts | Did not markedly change cysticidal activity compared to either drug alone. | Additive/Indifferent | researchgate.netnih.gov |

| This compound + Chlorhexidine | Acanthamoeba trophozoites/cysts | Combination is effective for treatment of proven AK. | Additive | scispace.comresearchgate.net |

| This compound + Miltefosine (HePC) | Acanthamoeba castellanii trophozoites | Additive effect, reducing the inhibitory concentration of HePC. | Additive | arvojournals.org |

| This compound + Voriconazole | Acanthamoeba cysts | Voriconazole antagonized the cysticidal activity of this compound. | Antagonism | researchgate.netnih.gov |

Methodologies for Comprehensive Assessment of Drug Interactions (Synergy and Antagonism)

The evaluation of drug interactions is crucial in combination therapy to determine whether the combined effect is synergistic, antagonistic, or merely additive. Synergism occurs when the combined effect of two drugs is greater than the sum of their individual effects (a "1+1 > 2" effect), potentially allowing for lower doses and reduced toxicity. nih.govjpccr.eu Conversely, antagonism happens when one drug diminishes the effect of another. jpccr.eu Various methodologies, ranging from in vitro checkerboard assays to complex three-dimensional models, are employed to systematically assess these interactions in research involving this compound. nih.govfrontiersin.org

The primary empirical methods are based on the principle of Loewe additivity, which serves as a common reference model for predicting the effect of a drug combination assuming no interaction. nih.govfrontiersin.org Computational and graphical methods are used to analyze experimental data and classify the nature of the interaction. nih.gov

Checkerboard Assay and Fractional Inhibitory Concentration (FIC) Index

The checkerboard or microdilution assay is one of the most widely used in vitro methods for assessing antimicrobial synergy. acs.orgresearchgate.net This technique involves preparing serial dilutions of two compounds in a microtiter plate, creating a two-dimensional array of concentration combinations. acs.orgnih.gov The growth of the target organism is measured after incubation, often by optical density (OD). acs.orgnih.gov

The results are quantified using the Fractional Inhibitory Concentration (FIC) index. The FIC for each drug is the Minimum Inhibitory Concentration (MIC) of the drug in combination divided by its MIC when used alone. The sum of the FICs for both drugs (ΣFIC or FICI) provides a quantitative measure of the interaction. asm.org

The interpretation of the FIC index is generally standardized as follows asm.org:

Synergy: FICI ≤ 0.5

Additivity: 0.5 < FICI ≤ 2.0 (some studies may use up to 4.0)

Antagonism: FICI > 4.0

Research Findings from Checkerboard Assays:

Against Acanthamoeba: In a study assessing agents against Acanthamoeba cysts, the combination of this compound and chlorhexidine did not significantly alter cysticidal activity compared to each drug alone. nih.govupmc.com However, a notable antagonistic effect was observed when voriconazole was combined with this compound. For this combination, Acanthamoeba growth was seen in 39.5% of the checkerboard combinations, indicating that voriconazole reduced the cysticidal activity of this compound. nih.govresearchgate.net

Against Gram-Negative Bacteria: Research into potentiating antibiotics against Gram-negative pathogens like E. coli has utilized checkerboard assays to study this compound. acs.orgnih.gov When combined with erythromycin (B1671065), this compound (which has a three-carbon spacer) showed synergistic activity comparable to pentamidine (B1679287) (FICI 0.500). nih.gov Bis-amidines with longer carbon linkers, such as nonamidine and heptamidine (B1681504), were found to be more potent synergists. nih.gov Similar findings were observed when these compounds were combined with rifampicin, highlighting the importance of the linker length in synergistic activity. nih.gov

Study of Efflux Pumps: FIC analysis was used to investigate the QacA multidrug efflux pump in Staphylococcus aureus. asm.org Combinations of this compound with other QacA substrates, including pentamidine, chlorhexidine, ethidium (B1194527), and benzalkonium, were tested. The resulting FIC indices ranged from 0.67 to 1.33, which is consistent with an additive effect. This suggests that the QacA pump likely extrudes these structurally different compounds through a common mechanism. asm.org

**Interactive Table 1: FIC Index for this compound Combinations Against S. aureus*** *(This is a simplified representation of data for illustrative purposes)

| Drug 1 | Drug 2 | Organism | FIC Index | Interaction | Citation |

|---|---|---|---|---|---|

| This compound | Pentamidine | S. aureus (with QacA) | 0.67 - 1.33 | Additive | asm.org |

| This compound | Chlorhexidine | S. aureus (with QacA) | 0.67 - 1.33 | Additive | asm.org |

| Ethidium | This compound | S. aureus (with QacA) | 0.67 - 1.33 | Additive | asm.org |

| Benzalkonium | This compound | S. aureus (with QacA) | 0.67 - 1.33 | Additive | asm.org |

Isobologram Analysis

Isobologram analysis is considered a gold standard for evaluating drug interactions and is often described as the most classic and mathematically proven method. nih.govjpccr.euresearchgate.net This graphical method plots the doses or concentrations of two drugs that produce a specific, constant level of effect (e.g., 50% inhibition, ED50). nih.govjpccr.eu

In the Cartesian coordinate system, the individual doses of Drug A and Drug B that produce the defined effect are plotted on the x- and y-axes, respectively. jpccr.eu A straight line connecting these two points is the "line of additivity." frontiersin.org

Synergy: The data points for the drug combination fall below the line of additivity. jpccr.eufrontiersin.org

Antagonism: The data points lie above the line of additivity. jpccr.eufrontiersin.org

Additivity: The data points fall on the line of additivity. frontiersin.org

This method provides a visual representation of the interaction and can reveal the range of concentration ratios where maximum synergy occurs. nih.gov While powerful, it requires that the dose-effect curves of the individual drugs are not vastly different. nih.gov

Time-Kill Curve Analysis

Time-kill curve analysis offers a dynamic assessment of antimicrobial interactions over time. researchgate.netnih.gov This method involves exposing a standardized inoculum of a microorganism to fixed concentrations of drugs, alone and in combination, and then counting the viable cells at various time points. pharmascholars.combiorxiv.org The results are plotted as the logarithm of viable cell count (CFU/mL) versus time. pharmascholars.com

This methodology is particularly valuable for determining whether a drug combination is bactericidal (causes cell death) or bacteriostatic (inhibits growth) and can reveal time-dependent or concentration-dependent effects. pharmascholars.comnih.gov Synergy is typically defined as a ≥2-log10 decrease in CFU/mL for the combination compared with the most active single agent, while antagonism is a ≥2-log10 increase. Additivity or indifference is indicated when the activity of the combination is similar to that of the more active agent alone. pharmascholars.com This method has been used to evaluate the effectiveness of plant extracts against Acanthamoeba in co-infection models with bacteria, providing a framework that could be applied to this compound combinations. nih.gov

Response Surface Analysis

More complex interactions can be evaluated using three-dimensional response surface models. frontiersin.org In this approach, the doses of two drugs are plotted on the x- and y-axes, while the measured biological effect is plotted on the z-axis. frontiersin.org This creates a 3D surface representing the dose-response relationship of the combination.

This surface is then compared to a theoretical surface representing Loewe Additivity. frontiersin.org A synergistic interaction will produce a surface that billows upward from the additive surface, while an antagonistic interaction will result in a surface that sags downward. This method is powerful for analyzing complex interactions across a wide range of dose combinations but is also more computationally intensive. frontiersin.orgresearchgate.net

Preclinical and Translational Development Research of Propamidine

In Vitro Model Systems for Efficacy and Comparative Safety Evaluation

In vitro models are fundamental in the early stages of drug development, providing initial data on a compound's biological activity and potential toxicity. For propamidine, these studies have been crucial in characterizing its effects on various cell types and tissues.

Mammalian Cell Line Cytotoxicity Assessments

The cytotoxicity of this compound has been evaluated against various mammalian cell lines to understand its safety profile at a cellular level. Studies have shown that the toxicity of this compound can be concentration-dependent. For instance, in one study, the pure form of this compound showed limited toxicity at a concentration of 250 μg/ml, whereas its formulated version, Brolene®, exhibited toxicity at a lower concentration of 31.3 μg/ml. nih.gov This suggests that the formulation can significantly influence the compound's cytotoxic effects.

Further research has compared the cytotoxicity of this compound with other compounds. For example, when tested against a human cervix carcinoma cell line (Hep-2), this compound's toxicity was evaluated alongside other agents, highlighting the importance of understanding its effects on cancerous cell lines. worc.ac.uk In another study, the design of hybrid molecules incorporating a benzimidazole (B57391) scaffold with this compound aimed to decrease the inherent toxicity of the parent molecule. One of the synthesized compounds, compound 2, demonstrated low in vitro mammalian cytotoxicity, indicating a potential strategy to mitigate the toxic effects of this compound. researchgate.netnih.gov

Table 1: Cytotoxicity of this compound and Related Compounds

| Compound/Formulation | Cell Line | Cytotoxicity Finding | Reference |

|---|---|---|---|

| This compound (pure drug) | Mammalian Cell Line | Limited toxicity at 250 μg/ml | nih.gov |

| Brolene® (this compound formulation) | Mammalian Cell Line | Toxic at 31.3 μg/ml | nih.gov |

| This compound/Benzimidazole Hybrid (Compound 2) | Mammalian Cell Line | Low in vitro cytotoxicity | researchgate.netnih.gov |

| Pentamidine (B1679287) | Vero Cells | IC50 of 115.4 μM (24h) and 87.42 μM (48h) | nih.gov |

| Chlorhexidine (B1668724) | Human Corneal Epithelial Cells (HCEC) | Least toxic among tested agents at effective concentrations | nih.gov |

Corneal Tissue Biocompatibility Studies

Given this compound's use in ocular infections, its biocompatibility with corneal tissue is of paramount importance. Studies have utilized rabbit corneal epithelial and endothelial cell cultures to assess this. Research indicates that while both this compound and the related compound pentamidine were relatively nontoxic with short-term contact, this compound was found to be more toxic than pentamidine at effective amoebicidal concentrations, suggesting a lower therapeutic index. nih.gov

Further investigations using a bovine corneal opacity and permeability assay showed that treatment with this compound eye drops did not produce alterations in corneal transparency or permeability. researchgate.net However, another study highlighted that prolonged exposure to this compound was more detrimental to primary human keratocytes in culture compared to chlorhexidine. researchgate.net In an in vivo rabbit model, intrastromal injection of 0.1% this compound isethionate led to corneal edema and epithelial erosion, while a lower concentration of 0.05% did not produce these effects. nih.gov This underscores the concentration-dependent nature of this compound's effects on corneal tissue.

Table 2: Corneal Biocompatibility of this compound

| Model System | Finding | Reference |

|---|---|---|

| Rabbit Corneal Epithelial and Endothelial Cell Cultures | More toxic than pentamidine at effective amoebicidal concentrations. | nih.gov |

| Bovine Corneal Opacity and Permeability Assay | No alterations in corneal transparency or permeability. | researchgate.net |

| Primary Human Keratocytes in Culture | More harmful than chlorhexidine with prolonged exposure. | researchgate.net |

| Rabbit in vivo Model (Intrastromal Injection) | 0.1% caused corneal edema and erosion; 0.05% was safe. | nih.gov |

In Vivo Animal Model Research

Animal models are indispensable for evaluating the efficacy and safety of a drug in a living organism. For this compound, in vivo research has primarily focused on ocular infection models. In a hamster model of Acanthamoeba keratitis, treatment with this compound isethionate (Brolene®) resulted in significant clinical improvement. arvojournals.org Similarly, a rat model of Acanthamoeba keratitis was used to evaluate the efficacy of various treatments, including those containing this compound isethionate. ebi.ac.uk

A study utilizing a rabbit model demonstrated the safety of intrastromal injections of this compound isethionate at specific concentrations. nih.gov This research is crucial for developing new administration routes for treating deep-seated corneal infections. These in vivo studies provide essential data that bridge the gap between in vitro findings and potential clinical applications.

Development of Advanced this compound Formulations and Delivery Systems

Nanoparticle-Based Formulations (e.g., Silver this compound Nanoparticles)

Nanotechnology offers a promising avenue for improving drug delivery. The synthesis of high-valence silver this compound (Ag(II)PRO) nanoparticles has been explored to enhance antibacterial activity. mdpi.com These nanoparticles, synthesized using a reverse microemulsion technique, demonstrated greater antibacterial efficacy compared to silver-only nanoparticles of a similar size. mdpi.comresearchgate.net Another approach involved conjugating this compound with Boc-L-phenylalanine to create silver complex nanoparticles, which also showed improved antibacterial properties. snu.ac.kr Furthermore, the development of this compound-loaded chitosan (B1678972) nanoparticles formulated into an in-situ gel has been shown to offer a potential effective substitute for conventional eye drops in treating Acanthamoeba keratitis. researchgate.net The use of nanoparticle-based systems may also help in overcoming limitations such as rapid clearance from the body. ijsdr.org

Rational Design and Synthesis of Hybrid Molecules (e.g., this compound/Benzimidazole Derivatives)

A key strategy to improve the therapeutic profile of this compound involves the rational design and synthesis of hybrid molecules. By combining the this compound structure with a benzimidazole scaffold, researchers aimed to retain the antiprotozoal activity while reducing toxicity. researchgate.netnih.gov In a study, twelve such hybrids were synthesized and tested for their antiparasitic effects. researchgate.netnih.govgoogle.com One particular compound, designated as compound 2, was found to be significantly more active against Giardia intestinalis than this compound and other standard drugs, while exhibiting low in vitro mammalian cytotoxicity. researchgate.netnih.gov Molecular simulations suggested that this hybrid molecule interacts with DNA in a manner analogous to this compound. researchgate.netnih.gov This approach of creating hybrid molecules demonstrates a promising path towards developing new, more effective, and safer therapeutic agents based on the this compound structure. researchgate.netdifacquim.com

Strategies for Enhancing Drug Penetration and Ocular Bioavailability (e.g., Iontophoresis)

The effective delivery of therapeutic agents to the eye is a considerable challenge due to the organ's protective barriers. Less than 5% of a topically applied drug typically penetrates the cornea. nih.gov To overcome this, various strategies are being explored to enhance the penetration and bioavailability of drugs like this compound.

Iontophoresis: This technique utilizes a small, low-amplitude electrical current to facilitate the movement of charged drug molecules across biological membranes. nih.govnih.gov It presents a non-invasive method to increase drug concentrations in ocular tissues. nih.gov Iontophoresis can be applied in two primary ways:

Corneal iontophoresis: Delivers high drug concentrations to the anterior segment of the eye, including the cornea and aqueous humor. jaypeedigital.com

Transscleral iontophoresis: Bypasses the lens-iris barrier to deliver drugs to the posterior segment, such as the vitreous and retina. jaypeedigital.com

Studies have shown that iontophoresis can significantly increase the penetration of various ophthalmic drugs. For instance, trans-scleral iontophoresis of dexamethasone (B1670325) phosphate (B84403) resulted in 50- to 100-fold greater concentrations in the aqueous humor of rabbits compared to topical application. nih.gov Similarly, research on Rose Bengal, a treatment for Acanthamoeba keratitis, demonstrated that iontophoresis increased its penetration into ex vivo human corneas to 177 ± 9.5 μm compared to 100 ± 5.7 μm with simple soaking. researchgate.net This suggests that iontophoresis could be a valuable tool for improving the efficacy of anti-amoebic drugs like this compound.

Novel Drug Delivery Systems:

In-situ Gels: Formulations that are administered as eye drops and then transform into a gel in the cul-de-sac can increase the contact time of the drug with the ocular surface, thereby improving bioavailability. researchgate.netresearchgate.net A study involving this compound isethionate (PI) loaded into an in-situ gel composed of Pluronic F-127 (a thermosensitive polymer) and chitosan (a pH-sensitive polymer) demonstrated sustained drug release over 24 hours and a higher inhibition of amoebae compared to conventional eye drops. researchgate.net The PI-chitosan nanoparticles in-situ gel formulation showed approximately double the efficacy in inhibiting amoebae, reaching a 92% inhibition rate. researchgate.netresearchgate.net

Nanoparticles: Encapsulating drugs within nanoparticles can enhance their penetration through ocular tissues. Chitosan, a component in some of these formulations, is known to enhance permeability. researchgate.net

These strategies aim to overcome the low bioavailability of conventional this compound eye drops, which is often attributed to precorneal loss factors. researchgate.net

Bioavailability and Pharmacokinetic Research in Preclinical Models

Understanding the bioavailability and pharmacokinetics of this compound is crucial for optimizing its therapeutic use. Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a drug.

Preclinical studies often utilize in vitro and in vivo models to predict a drug's behavior. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an in vitro model used to predict the permeability of drugs across biological membranes. nih.gov A modified version, the corneal-PAMPA, has been developed to specifically model corneal drug permeability. nih.gov In one study, this compound was among the compounds tested in a corneal-PAMPA model, although it could not be detected in the acceptor medium, suggesting very low permeability under the experimental conditions. nih.gov

In vivo studies in animal models are essential for understanding the complete pharmacokinetic profile. For instance, studies on liposomes, which can be used as drug carriers, have investigated their pharmacokinetics and biodistribution. After intravenous administration in mice, large liposomes showed a biexponential blood circulation profile with a rapid initial phase and a slower elimination phase, with significant accumulation in the liver and spleen. diva-portal.org While this study did not directly involve this compound, it illustrates the type of pharmacokinetic data gathered in preclinical research to understand how drug delivery systems behave in a living organism.

The Orphan Drug for Acanthamoeba Keratitis (ODAK) trial involved non-clinical pharmacokinetic studies to support the selection of drug formulations for clinical development. europa.eu Such studies are fundamental to establishing the safety and efficacy of a drug before it can be tested in humans.

Development of Novel Diagnostic Tools for Monitoring Treatment Response

Effective management of ocular infections like Acanthamoeba keratitis (AK), for which this compound is a treatment, relies on accurate diagnosis and the ability to monitor the response to therapy. mdpi.comnih.gov

In Vivo Confocal Microscopy (IVCM): This non-invasive imaging technique allows for real-time, high-resolution visualization of corneal structures at a cellular level. mdpi.comarvojournals.org It is a valuable tool for both the initial diagnosis and for monitoring the effectiveness of treatment for AK. nih.govnih.gov

Diagnostic Features: IVCM can identify Acanthamoeba cysts and trophozoites directly in the cornea. nih.govbmj.com Characteristic features include double-walled cysts, signet rings, and trophozoites. nih.govnih.gov IVCM has demonstrated high sensitivity (77–100%) and specificity (84–100%) for diagnosing AK. mdpi.com

Monitoring Treatment Response: Following treatment, IVCM can reveal morphological changes in the cysts, such as breaking down into hollow forms, which indicates a positive therapeutic response. nih.gov It can also be used as a screening tool before a corneal transplant to ensure no residual cysts are present. mdpi.com

Polymerase Chain Reaction (PCR): PCR-based techniques are molecular diagnostic tools that can detect the DNA of pathogens like Acanthamoeba with high sensitivity and specificity. nih.govnih.gov

Viability PCR (v-PCR): A significant advancement is the development of v-PCR, which can distinguish between viable (live) and non-viable (dead) Acanthamoeba organisms. patsnap.comnih.govasm.org This is achieved by using a photoreactive dye, such as propidium (B1200493) monoazide (PMAxx), which only enters non-viable cells and prevents their DNA from being amplified by PCR. nih.gov

Monitoring Efficacy: By quantifying the reduction in viable organisms, v-PCR allows for the direct monitoring of treatment efficacy. patsnap.comnih.govasm.org For example, a study showed that treatment with this compound and chlorhexidine resulted in a significant reduction in viable A. polyphaga trophozoites and cysts. nih.govasm.orgresearchgate.net This rapid assay provides crucial information for guiding clinical decisions and improving therapeutic outcomes. patsnap.comnih.gov

Table of Research Findings

| Strategy | Mechanism | Key Findings | Reference |

|---|---|---|---|

| Iontophoresis | Uses a small electrical current to move charged drug molecules across membranes. | Significantly increased penetration of Rose Bengal in ex vivo human corneas (177 ± 9.5 μm vs. 100 ± 5.7 μm). | researchgate.net |

| In-situ Gels (this compound Isethionate) | Gels in the eye to increase drug contact time. | Achieved 92% inhibition of amoebae, approximately double the effect of conventional eye drops. | researchgate.netresearchgate.net |

| Model/Study | Compound/System | Key Findings | Reference |

|---|---|---|---|

| Corneal-PAMPA | This compound | Very low permeability detected in this in vitro model. | nih.gov |

| In vivo Mouse Model | Liposomes | Biexponential blood circulation with significant uptake by liver and spleen. | diva-portal.org |

| Tool | Application | Key Findings | Reference |

|---|---|---|---|

| In Vivo Confocal Microscopy (IVCM) | Diagnosis and treatment monitoring of Acanthamoeba keratitis. | High sensitivity (77-100%) and specificity (84-100%) for diagnosis. Can visualize treatment-induced changes in cysts. | mdpi.comnih.gov |

| Viability PCR (v-PCR) | Monitoring treatment efficacy by distinguishing live/dead pathogens. | Effectively demonstrated a reduction in viable Acanthamoeba after treatment with this compound/chlorhexidine. | nih.govasm.orgresearchgate.net |

Clinical Research and Therapeutic Efficacy Evaluation of Propamidine

Clinical Efficacy Trials in Specific Pathological Conditions (e.g., Acanthamoeba Keratitis)